molecular formula C29H31F3N2O3 B7856151 (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Cat. No.: B7856151
M. Wt: 512.6 g/mol
InChI Key: DKMACHNQISHMDN-SHQCIBLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT 078573, also known as Almorexant, is a compound that acts as a dual orexin receptor antagonist. It was developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia. Orexin receptors are involved in the regulation of sleep and wakefulness, and antagonizing these receptors can promote sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACT 078573 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline core, introduction of the trifluoromethylphenyl group, and the final coupling with a phenylacetamide moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of ACT 078573 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ACT 078573 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

ACT 078573 exerts its effects by competitively antagonizing the orexin 1 and orexin 2 receptors. These receptors are involved in the regulation of arousal, wakefulness, and appetite. By blocking these receptors, ACT 078573 promotes sleep and reduces wakefulness. The compound dissociates slowly from the receptors, which may prolong its duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACT 078573 was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and high affinity for both orexin receptors set it apart from other compounds. its development was halted due to concerns over hepatic safety .

Properties

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-SHQCIBLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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